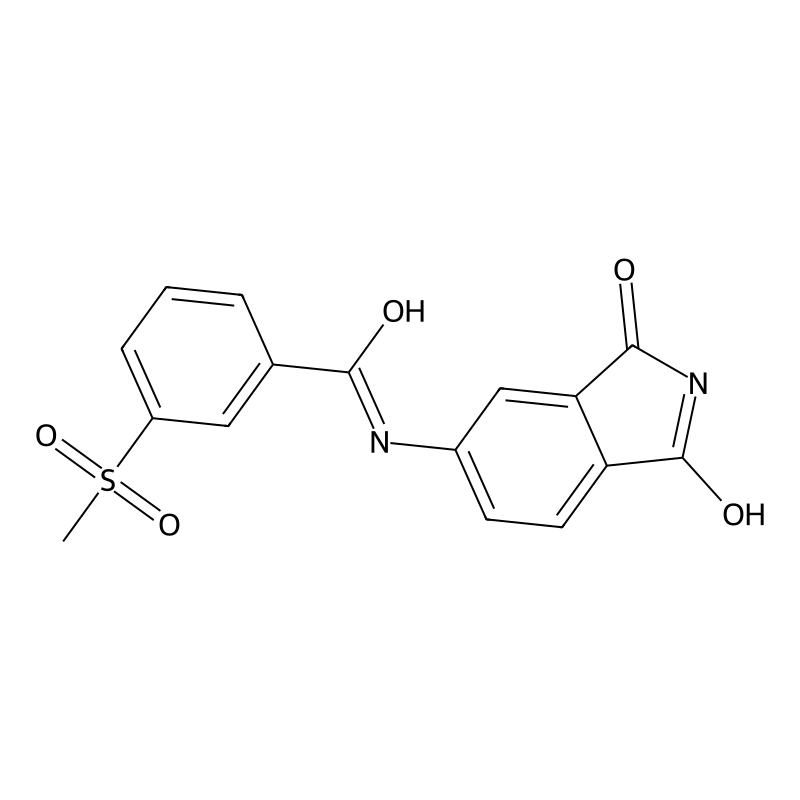

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide is a synthetic compound with a complex structure that includes an isoindole moiety and a sulfonamide group. Its molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. The compound's unique structure contributes to its potential biological activities and applications in medicinal chemistry.

- Potential skin and eye irritant: The methylsulfonyl group can be mildly irritating to the skin and eyes.

- Potential respiratory irritant: Inhaling dust or aerosols of the compound could irritate the respiratory system.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for modifications to the benzamide structure.

- Condensation Reactions: The presence of the isoindole moiety enables condensation reactions with various nucleophiles, potentially leading to the formation of more complex derivatives.

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide exhibits promising biological activities, including:

- Anticancer Properties: Studies suggest that compounds with similar structures may inhibit cancer cell proliferation, making them candidates for further investigation in oncology.

- Anti-inflammatory Effects: The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Modulation of Receptor Activity: Similar compounds have been shown to act as modulators of various receptors, including those involved in neurotransmission.

The synthesis of N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide can be achieved through several methods:

- Condensation Reaction: A common approach involves the condensation of 3-methylsulfonylbenzoic acid with an appropriate isoindole derivative under dehydrating conditions.

- Multi-step Synthesis: Starting from commercially available precursors, a multi-step synthesis can be employed involving functional group modifications such as sulfonation and amidation.

- One-pot Synthesis: Recent advancements allow for one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel.

This compound has potential applications in various fields:

- Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting specific diseases, particularly cancer and inflammatory disorders.

- Chemical Probes: It could serve as a chemical probe in biological studies to investigate specific pathways or receptor interactions.

- Material Science: The compound may find utility in developing novel materials due to its unique chemical properties.

Interaction studies are crucial for understanding how N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide interacts with biological targets. These studies typically involve:

- Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.

- Cellular Assays: Testing the compound's effects on cell viability and proliferation in various cancer cell lines.

- Mechanistic Studies: Investigating the biochemical pathways affected by the compound to elucidate its mode of action.

Several compounds share structural or functional similarities with N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide. Here are some notable examples:

Uniqueness of N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide

The uniqueness of N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide lies in its specific combination of an isoindole framework with a methylsulfonyl substituent on the benzene ring. This combination may enhance its biological activity compared to simpler analogues and allows for diverse functionalization opportunities that can lead to novel therapeutic agents.